Superior Potency of 5‑Ethylsulfonyl Derivatives Against Drug‑Resistant MRSA
In a head‑to‑head comparison, 5‑ethylsulphonyl‑benzoxazole derivative Compound 10 exhibited a MIC of 16 μg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), which is 2‑fold more potent than ampicillin (MIC = 32 μg/mL) and ceftriaxone (MIC = 32 μg/mL) in the same assay [1]. The parent 5‑(ethylsulfonyl)benzoxazole scaffold is essential for this activity; replacement of the ethylsulfonyl group with a methylsulfonyl group reduces MRSA potency by at least 2‑fold across multiple derivatives [2].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Derivative Compound 10: MIC = 16 μg/mL (vs. MRSA) |
| Comparator Or Baseline | Ampicillin: MIC = 32 μg/mL; Ceftriaxone: MIC = 32 μg/mL |
| Quantified Difference | 2‑fold lower MIC (more potent) |
| Conditions | In vitro microdilution assay against MRSA isolate |
Why This Matters
This demonstrates that 5‑ethylsulfonyl‑benzoxazole‑based compounds can overcome resistance mechanisms that limit standard β‑lactam antibiotics, making the scaffold valuable for anti‑MRSA drug discovery.
- [1] Temiz-Arpaci O, et al. Synthesis and different biological activities of novel benzoxazoles. Acta Biol Hung. 2013;64(2):249‑61. PMID: 23765715. View Source
- [2] Faydali N, et al. ChemistrySelect. 2025;10(3):e202405013. View Source
